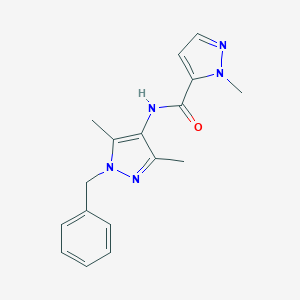
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as BDP-9066, is a novel small molecule compound that has been developed for potential use in the treatment of various diseases. BDP-9066 has shown promising results in preclinical studies, particularly in the areas of oncology and inflammation. In
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in cell growth and inflammation. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4) and cyclin-dependent kinase 4 (CDK4), which are involved in cell proliferation and inflammation. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In oncology, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels) in tumors. Inflammation, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit the activation of immune cells, such as T cells and macrophages. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is its potential use in the treatment of various diseases, including cancer and inflammation. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent. However, there are also some limitations to the use of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments. One of the main limitations is the lack of clinical data on the safety and efficacy of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide in humans. Another limitation is the potential for off-target effects, as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide may interact with other enzymes and signaling pathways in addition to its intended targets.
Direcciones Futuras
There are several future directions for the development of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the further investigation of the mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide, particularly in the context of its potential use in the treatment of neurological disorders. In addition, there is a need for further preclinical studies to evaluate the safety and efficacy of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide in various disease models. Finally, the development of clinical trials to evaluate the safety and efficacy of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide in humans is an important future direction for this compound.
Métodos De Síntesis
The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base to produce N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications. In oncology, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has also demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis and psoriasis. In addition, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H19N5O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c1-12-16(19-17(23)15-9-10-18-21(15)3)13(2)22(20-12)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,19,23) |
Clave InChI |
LOJJAQXFWLMBGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC=NN3C |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC=NN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
![ethyl 6-amino-5-cyano-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280073.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280074.png)
![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280090.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280091.png)